molecular formula C20H23NO2 B12793384 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 5457-14-7

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane

Katalognummer: B12793384
CAS-Nummer: 5457-14-7
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: VDZYAJURYXVGDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the condensation of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis modules and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors in the body.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are involved in various cellular processes. The compound’s spirocyclic structure allows it to fit into the receptor binding sites effectively, modulating their activity and influencing downstream pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

5457-14-7

Molekularformel

C20H23NO2

Molekulargewicht

309.4 g/mol

IUPAC-Name

8-methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C20H23NO2/c1-21-14-12-20(13-15-21)22-18(16-8-4-2-5-9-16)19(23-20)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI-Schlüssel

VDZYAJURYXVGDG-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.